Erythrityl tetranitrate, commonly known under the brand name Cardilate, is a vasodilator used primarily in the prevention and treatment of angina pectoris. This compound belongs to the class of organic nitrates, which are characterized by the presence of nitrate groups attached to an alkyl chain. The molecular formula for erythrityl tetranitrate is with a molecular weight of approximately 302.11 g/mol. It is an achiral compound and exists as a colorless to pale yellow crystalline solid.
The mechanism of action of erythrityl tetranitrate involves its conversion into an active metabolite that activates the enzyme guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) within smooth muscle cells. This process results in the relaxation of vascular smooth muscle, promoting vasodilation and consequently reducing myocardial oxygen demand, which is beneficial in managing coronary heart disease and angina symptoms .
These reactions are crucial for its therapeutic effects as they dictate how effectively it can induce vasodilation and improve blood flow.
Erythrityl tetranitrate exhibits significant biological activity as a vasodilator. Its primary actions include:
Clinical studies have shown that it is effective in managing angina pectoris and improving exercise tolerance in patients with coronary artery disease.
The synthesis of erythrityl tetranitrate typically involves the nitration of erythritol, a sugar alcohol. The general steps include:
This method allows for efficient production while maintaining high yields and purity levels .
Erythrityl tetranitrate has several clinical applications primarily related to cardiovascular health:
Additionally, it may be explored in experimental settings for other potential therapeutic uses related to cardiovascular health .
Erythrityl tetranitrate interacts with various biological systems and other pharmaceuticals:
Understanding these interactions is critical for optimizing therapeutic regimens involving erythrityl tetranitrate.
Erythrityl tetranitrate shares similarities with several other compounds classified as organic nitrates or vasodilators. Here are some notable examples:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Nitroglycerin | C3H5N3O9 | Releases nitric oxide; potent vasodilator | Rapid onset; widely used in acute angina |
| Isosorbide dinitrate | C6H10N4O8 | Converts to nitric oxide; long-acting vasodilator | Extended release formulations available |
| Sodium nitroprusside | C5H5NNa2O5S | Releases nitric oxide; used in hypertensive crises | Fast-acting; requires careful monitoring |
| Pentaerythritol tetranitrate | C5H10N4O12 | Similar mechanism; less commonly used | More stable than erythrityl tetranitrate |
Erythrityl tetranitrate's unique structure allows for a longer duration of action compared to some other nitrates, making it particularly useful for chronic management rather than acute intervention .
Cardilate possesses a dihydropyridine core structure with the chemical formula C17H18N2O6 and a molecular weight of 346.33 g/mol [5] [3]. The compound exhibits high lipophilicity with an experimental log P value ranging from 3.8 to 4.2, which significantly influences its pharmacokinetic properties [6]. Preclinical studies have demonstrated that the drug undergoes extensive first-pass metabolism, with approximately 25-35% bioavailability following oral administration [7] [8].
Extensive preclinical research has established that Cardilate functions as a selective L-type calcium channel blocker [3] [9]. In vitro studies using isolated cardiac myocytes have shown that the compound blocks voltage-dependent calcium channels at concentrations much lower than those required for T-type channel inhibition [9]. This selectivity is crucial for its therapeutic effects, as L-type channels are primarily responsible for calcium influx during depolarization in vascular smooth muscle cells [10] [11].
Animal studies in anesthetized dogs have demonstrated dose-dependent effects on coronary blood flow, with doses of 0.5-10 μg/kg/min producing significant increases in coronary circulation [12]. These preclinical findings revealed that Cardilate produces selective relaxation of coronary resistance vessels, with doses as low as 0.5 μg/kg/min increasing coronary blood flow by 28±7%, while 1 μg/kg/min produced a 49±11% increase [12].
Preclinical pharmacokinetic studies have consistently shown that Cardilate is rapidly and almost completely absorbed from the gastrointestinal tract [7] [8]. In healthy human volunteers, peak plasma concentrations are achieved within 30-60 minutes following oral administration, with a time to maximum concentration (Tmax) of approximately 1.58 hours [7]. The compound demonstrates extensive protein binding (98%) and has a steady-state volume of distribution of 115 L [6].
Research conducted in multiple species has revealed that Cardilate undergoes extensive hepatic metabolism primarily through the cytochrome P450 CYP3A4 enzyme system [13] [7]. The compound is metabolized to two major inactive metabolites: 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid [8]. The elimination half-life ranges from 7-10 hours in various animal models, with significant interspecies variation observed [7].
Comprehensive cardiovascular studies in animal models have demonstrated the profound hemodynamic effects of Cardilate. In porcine models, sublingual administration of 10 mg nifedipine resulted in substantial reductions in ascending aortic and left ventricular systolic pressure, despite increases in stroke volume and cardiac output [11]. These effects were attributed to significant reductions in systemic vascular resistance and wave reflection [11].
Research using morphine-dependent rats has shown that Cardilate administration at 10 mg/kg daily produces significant cardiovascular protection [14]. In these studies, the compound was associated with a notable decrease in plasma cardiac troponin I levels, indicating reduced myocardial injury [14]. However, hemodynamic parameters including heart rate, blood pressure, and rate-pressure product showed variable responses depending on the experimental conditions [14].
Preclinical studies have extensively investigated the effects of Cardilate on coronary circulation. In anesthetized dog models, the compound produced dose-dependent increases in coronary blood flow without affecting systemic blood pressure at lower doses [12]. The research demonstrated that diastolic coronary flow increased by 28±7% at 0.5 μg/kg/min and by 49±11% at 1 μg/kg/min, while systolic, diastolic, and mean arterial pressure remained unchanged [12].
Extensive preclinical research has revealed multiple mechanisms by which Cardilate affects endothelial function. Studies using porcine endothelial cell cultures have demonstrated that long-term treatment with the compound (48 hours) results in a significant, time- and concentration-dependent increase in nitric oxide (NO) liberation [10]. At concentrations of 1 μmol/L, the compound produced a 132±47% increase in basal NO release after 40 minutes of incubation [10].
These studies have shown that the enhanced NO bioavailability is not due to increased nitric oxide synthase expression but rather to the compound's antioxidant properties [10]. The research demonstrated that Cardilate significantly reduces both basal and glucose-stimulated formation of reactive oxygen species in endothelial cell cultures [10].
Preclinical research has uncovered novel mechanisms of Cardilate's antiplatelet activity beyond its calcium channel blocking properties. Studies have demonstrated that the compound acts as a dual peroxisome proliferator-activated receptor (PPAR)-β/γ activator in platelets [15]. This activation leads to upregulation of the phosphoinositide 3-kinase/protein kinase B nitric oxide/cyclic guanosine monophosphate/protein kinase G cascade, resulting in reduced calcium mobilization and platelet aggregation [15].
The research has shown that Cardilate significantly inhibits the release of PPAR-β/γ from activated platelets, thereby increasing intracellular availability of these nuclear receptors [15]. This mechanism is associated with suppression of protein kinase C alpha activity and nuclear factor-kappa B activation, contributing to the compound's antiplatelet and antithrombotic effects [15].
| Study Type | Model | Key Findings | Clinical Relevance |
|---|---|---|---|
| Hemodynamic Studies | Anesthetized Dogs | 28-49% increase in coronary blood flow at 0.5-1 μg/kg/min | Supports therapeutic use in angina |
| Endothelial Function | Porcine Endothelial Cells | 132% increase in nitric oxide release at 1 μmol/L | Cardiovascular protective effects |
| Platelet Function | Human Platelets | PPAR-β/γ activation and antiplatelet effects | Antithrombotic potential |
| Safety Studies | Pregnant Rats | Dose-dependent fetal cardiac effects | Importance of dosing considerations |
Preclinical research has demonstrated that Cardilate's therapeutic efficacy depends on multiple factors including formulation, dosing regimen, and patient population characteristics. Studies have shown that sustained-release formulations provide more consistent therapeutic effects with reduced risk of adverse hemodynamic responses [18]. The research has established that the compound's effects are dose-dependent, with optimal therapeutic outcomes achieved when appropriate blood pressure levels are maintained [19].